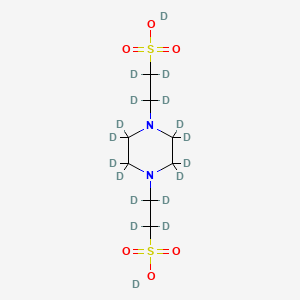

PIPES-d18

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPYMWDTONKSCO-SVSBSETCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Deuterated PIPES Buffer for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of deuterated piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer in Nuclear Magnetic Resonance (NMR) spectroscopy for biomolecular studies. It covers the fundamental principles, practical considerations, and detailed protocols for the preparation and application of this essential buffer system.

Introduction: The Critical Role of Deuterated Buffers in NMR

In ¹H NMR spectroscopy, the overwhelming signal from protonated solvents and buffers can obscure the signals from the molecule of interest, especially at the low concentrations typical for biological macromolecules.[1] Deuterated solvents are therefore routinely used to minimize this interference.[1] Similarly, for biological samples requiring precise pH control, deuterated buffers are highly advantageous.[2] By replacing exchangeable protons with deuterium, these buffers become nearly "invisible" in ¹H NMR spectra, providing a clear background for the detailed analysis of proteins, nucleic acids, and their interactions.[3] Furthermore, the deuterium signal from the solvent (D₂O) is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution data acquisition.

PIPES is a zwitterionic "Good's" buffer with a pKa of approximately 6.8 at 25°C, making it an excellent choice for maintaining a stable pH in the physiological range of 6.1 to 7.5.[4] A key feature of PIPES is its low propensity to form complexes with most metal ions, which is particularly beneficial when studying metalloenzymes.[4][5]

Properties of Deuterated PIPES Buffer

The isotopic substitution of hydrogen with deuterium has a notable effect on the acidity of the buffer. The pKa of a buffer in D₂O (often denoted as pD) is typically higher than its pKa in H₂O.

The Isotope Effect on pKa

The difference in zero-point energy between a proton and a deuteron is the primary reason for the observed pKa shift in D₂O. This deuterium isotope effect (DIE) results in a pKa in D₂O that is generally 0.2 to 0.7 units higher than in H₂O.[6][7][8] For many organic acids, an average ΔpKa (pKa in D₂O - pKa in H₂O) of approximately 0.53 to 0.65 has been observed.[6][9]

Quantitative Data Summary

The following tables summarize the key properties of PIPES buffer and provide a comparison with other common biological buffers.

| Property | PIPES (in H₂O) | Deuterated PIPES (in D₂O) (estimated) |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | C₈D₁₈N₂O₆S₂ |

| Molecular Weight | 302.37 g/mol | ~320.48 g/mol |

| pKa (25°C) | 6.76 | ~7.3 - 7.4 |

| Buffering Range | 6.1 - 7.5 | ~6.6 - 7.8 |

Table 1: Properties of Protonated and Deuterated PIPES Buffer. The pKa for deuterated PIPES is an estimate based on the typical deuterium isotope effect.

| Buffer | pKa in H₂O (25°C) | Typical Buffering Range in H₂O | Key Characteristics |

| PIPES | 6.76[3] | 6.1 - 7.5[4] | Low metal binding, stable, low UV absorbance.[5][10] |

| HEPES | 7.48[3] | 6.8 - 8.2[10] | Good for physiological pH, relatively stable.[10] |

| Tris | 8.06[3] | 7.5 - 9.0[10] | Inexpensive, widely used, but pH is highly temperature-dependent.[10] |

| MES | 6.10[3] | 5.5 - 6.7[10] | Useful for more acidic conditions, low metal binding.[10] |

| Phosphate | 7.20 (pK₂)[3] | 5.8 - 8.0[3] | Can precipitate with divalent cations and its pKa is sensitive to concentration. |

Table 2: Comparison of PIPES with Other Common Biological Buffers.

Experimental Protocols

Preparation of Deuterated PIPES Buffer for NMR

This protocol describes the preparation of a 50 mM deuterated PIPES buffer at a desired pD.

Materials:

-

Deuterated PIPES (PIPES-d₁₈)

-

Deuterium oxide (D₂O, 99.9%)

-

Deuterated sodium hydroxide (NaOD) solution (e.g., 1 M in D₂O)

-

Deuterated hydrochloric acid (DCl) solution (e.g., 1 M in D₂O)

-

pH meter with a glass electrode calibrated with standard H₂O buffers

-

Volumetric flasks and pipettes

Procedure:

-

Dissolve Deuterated PIPES: In a volumetric flask, dissolve the required amount of deuterated PIPES powder in D₂O to achieve the final desired concentration (e.g., 50 mM).

-

Initial pD Adjustment: Slowly add small aliquots of NaOD or DCl to the solution while monitoring the pH with a calibrated pH meter.

-

pD Calculation: The reading from the pH meter in a D₂O solution is often referred to as "pH*". To obtain the actual pD, a correction is necessary. A commonly used approximation is: pD = pH_reading + 0.4 However, it is important to note that this correction factor can vary depending on the buffer and the D₂O concentration.[11] For more precise work, it is recommended to prepare separate stock solutions of the acidic and basic forms of the deuterated buffer in D₂O and then mix them to achieve the desired pD.

-

Final Volume Adjustment: Once the desired pD is reached, bring the solution to the final volume with D₂O.

-

Storage: Store the deuterated buffer solution at 4°C to minimize degradation and contamination.

NMR Titration of Protein-Ligand Interactions using Deuterated PIPES Buffer

This protocol outlines a general procedure for studying protein-ligand interactions using a 2D ¹H-¹⁵N HSQC NMR titration experiment.

Materials:

-

¹⁵N-labeled protein of interest, dialyzed or buffer-exchanged into deuterated PIPES buffer.

-

Ligand of interest, dissolved in deuterated PIPES buffer.

-

Deuterated PIPES buffer (e.g., 50 mM PIPES-d₁₈, 50 mM NaCl, pD 7.0).

-

NMR tubes.

Procedure:

-

Sample Preparation:

-

Prepare a sample of the ¹⁵N-labeled protein at a suitable concentration for NMR (typically 50-500 µM) in the deuterated PIPES buffer.

-

Prepare a concentrated stock solution of the ligand in the same deuterated PIPES buffer.

-

-

Initial Spectrum Acquisition:

-

Transfer the protein sample to an NMR tube.

-

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free protein.

-

-

Ligand Titration:

-

Add a small aliquot of the concentrated ligand stock solution to the protein sample in the NMR tube.

-

Gently mix the sample to ensure homogeneity.

-

Acquire another 2D ¹H-¹⁵N HSQC spectrum.

-

-

Repeat Titration Steps: Repeat the addition of the ligand and acquisition of spectra until the desired final ligand-to-protein molar ratio is achieved or until no further changes in the protein's chemical shifts are observed.

-

Data Analysis:

-

Process and analyze the series of HSQC spectra.

-

Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon ligand binding. The magnitude of the CSPs can be used to identify the residues involved in the interaction and to determine the dissociation constant (Kd) of the protein-ligand complex.

-

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of PIPES buffer in biochemical and cellular studies.

Caption: Workflow for an NMR titration experiment to study protein-ligand interactions.

Caption: The PI3K/Akt signaling pathway where pH-sensitive phosphorylation is critical.

Conclusion

Deuterated PIPES buffer is an invaluable tool for high-resolution NMR studies of biomolecules. Its ability to provide a stable pH environment within the physiological range, coupled with its "invisibility" in ¹H NMR spectra, allows for the detailed investigation of protein structure, dynamics, and interactions. Careful preparation of the deuterated buffer, with particular attention to the pD, is crucial for obtaining accurate and reproducible results. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize deuterated PIPES buffer in their NMR-based research and drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. researchmap.jp [researchmap.jp]

- 3. Biological Buffers [staff.ustc.edu.cn]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. faculty.tru.ca [faculty.tru.ca]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. courses.washington.edu [courses.washington.edu]

PIPES-d18 molecular weight and formula

An In-Depth Technical Guide to PIPES-d18: Properties, Applications, and Experimental Protocols

Introduction

This compound (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) is the deuterated form of PIPES, a zwitterionic biological buffer. As one of Good's buffers, PIPES is widely utilized in biochemistry and molecular biology for its pKa value near physiological pH and its minimal interaction with metal ions. The deuterated analogue, this compound, serves specialized roles in research and drug development, particularly in studies requiring isotopic labeling. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties of this compound

This compound is a stable, isotopically labeled compound where all 18 hydrogen atoms on the piperazine and ethanesulfonic acid groups are replaced with deuterium. This substitution imparts a higher molecular weight compared to its non-deuterated counterpart and makes it suitable for specific analytical techniques.

| Property | This compound | PIPES (non-deuterated) |

| Molecular Formula | C₈D₁₈N₂O₆S₂[1] | C₈H₁₈N₂O₆S₂ |

| Molecular Weight | 320.48 g/mol [1] | 302.37 g/mol |

| Isotopic Purity | ≥98 atom % D[1] | Not Applicable |

| Physical Form | Solid[1] | Solid |

| Melting Point | >300 °C[1] | >300 °C |

| pKa at 25°C | ~6.8 | ~6.8 |

| Effective Buffering pH Range | 6.1 - 7.5 | 6.1 - 7.5 |

Applications in Research and Drug Development

The applications of this compound are twofold: it functions as a biological buffer with properties similar to PIPES, and its deuteration provides advantages in specific analytical and metabolic studies.

Use as a Biological Buffer

Like its non-deuterated form, this compound can be used to maintain a stable pH in a variety of biochemical assays. Its pKa of approximately 6.8 makes it an excellent buffer for experiments conducted at or near physiological pH. Its low affinity for metal ions is advantageous in studies of metalloenzymes or reactions where metal ion concentrations are critical.

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is particularly well-suited for bio NMR studies. In ¹H NMR, the signals from protonated solvents can overwhelm the signals from the analyte, especially at low concentrations. The use of deuterated buffers like this compound, along with a deuterated solvent such as D₂O, minimizes the solvent-related signals in the spectrum, thereby enhancing the quality and clarity of the data for the molecule of interest.[2]

Role in Pharmacokinetic and Metabolic Studies

Deuterated compounds are valuable tools in drug development for investigating pharmacokinetics (PK) and metabolism.[3][4][5] By replacing hydrogen with deuterium, the mass of a drug candidate is altered without significantly changing its biological activity.[6] This isotopic labeling allows for:

-

Tracing and Quantification: The deuterated compound can be used as an internal standard in mass spectrometry-based assays to accurately quantify the non-deuterated drug in biological samples.

-

Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life and improved metabolic stability of a drug.[7]

-

Reduced Toxicity: By altering metabolic pathways, deuteration can sometimes reduce the formation of toxic metabolites.[4]

Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 6.8)

This protocol describes the preparation of a sterile 0.5 M stock solution of this compound, which can be diluted to the desired working concentration for various applications.

Materials:

-

This compound powder (MW: 320.48 g/mol )

-

High-purity water (e.g., Milli-Q or deionized)

-

10 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 100 mL or 1 L)

-

Sterile filtration unit (0.22 µm filter)

Procedure:

-

Weighing: For 100 mL of a 0.5 M solution, accurately weigh 16.024 g of this compound powder.

-

Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of high-purity water.

-

Solubilization and pH Adjustment:

-

Place the beaker on a magnetic stirrer and add the stir bar.

-

This compound free acid has low solubility in water. Slowly add the 10 M KOH or NaOH solution dropwise while continuously monitoring the pH.

-

Continue adding the base until the powder is fully dissolved and the pH of the solution reaches 6.8.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask.

-

Add high-purity water to bring the final volume to 100 mL.

-

-

Sterilization and Storage:

-

Sterilize the buffer by passing it through a 0.22 µm filter.

-

Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

-

General Protocol for an In Vitro Tubulin Polymerization Assay

PIPES buffer is a standard component in assays that monitor the polymerization of cytoskeletal proteins like tubulin, which is a common target for anticancer drugs.

Materials:

-

Lyophilized tubulin

-

This compound buffer (e.g., 80 mM, pH 6.9)

-

GTP (Guanosine triphosphate)

-

Test compounds (e.g., potential inhibitors or enhancers of polymerization)

-

96-well microplate

-

Microplate reader with temperature control

Procedure:

-

Prepare Assay Buffer: Prepare a tubulin polymerization buffer (TPB) containing 80 mM this compound (pH adjusted to 6.9), 1 mM MgCl₂, and 0.5 mM EGTA.

-

Reconstitute Tubulin: Reconstitute the lyophilized tubulin in cold TPB to the desired concentration (e.g., 2 mg/mL). Keep the tubulin solution on ice to prevent premature polymerization.

-

Prepare Reaction Plate: Add the test compounds or a vehicle control to the wells of a 96-well plate.

-

Initiate Polymerization: To the tubulin solution, add GTP to a final concentration of 1 mM. Add the tubulin/GTP solution to each well of the microplate.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance versus time. The effect of the test compounds is determined by comparing their polymerization curves to that of the vehicle control.

Visualizations

References

- 1. This compound ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:352534-95-3 | Chemsrc [chemsrc.com]

- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PIPES-d18: Supplier and Purchasing Options for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PIPES-d18, a deuterated biological buffer. The guide details its suppliers, purchasing options, and key applications, with a focus on its utility in Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

This compound is the deuterated form of piperazine-N,N′-bis(2-ethanesulfonic acid), a zwitterionic buffer widely used in biochemical and biological research. The "d18" designation indicates that eighteen hydrogen atoms in the PIPES molecule have been replaced with deuterium. This isotopic substitution makes this compound particularly valuable for research applications that are sensitive to the presence of protons, most notably NMR spectroscopy. The use of a deuterated buffer minimizes solvent-related signals in ¹H NMR spectra, thereby enhancing the clarity and resolution of the analyte's signals, which is especially beneficial when studying small molecules at low concentrations.[1]

PIPES is one of the "Good's buffers," known for its pKa of approximately 6.8 at 25°C, providing effective buffering in the physiological pH range of 6.1 to 7.5.[2] A significant advantage of PIPES is its negligible binding of many divalent metal ions, a critical feature for in vitro studies of metalloenzymes.

Suppliers and Purchasing Options for this compound

This compound is a specialized chemical and is available from a select number of suppliers that focus on stable isotope-labeled compounds. The primary suppliers identified are MedChemExpress, Sigma-Aldrich, and Eurisotop, a subsidiary of Cambridge Isotope Laboratories. Pricing for this compound is typically provided upon request from the supplier.

Below is a summary of the available quantitative data for this compound from these suppliers.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |

| MedChemExpress | This compound | HY-128601S | Not specified | Not specified | Inquire |

| Sigma-Aldrich | This compound | 696633 | ≥98 atom % D[3] | ≥98% (CP)[3] | Inquire |

| Eurisotop | PIPES (D18, 98%) | DLM-4781-0.25 | 98% | 98% | 0.25 G[4] |

Experimental Protocols

General Protocol for Utilizing this compound in NMR-based Enzyme Kinetics

This protocol describes a generalized workflow for studying enzyme kinetics using ¹H NMR spectroscopy with this compound as the buffering agent.

-

Buffer Preparation:

-

Dissolve the required amount of this compound solid in high-purity deuterium oxide (D₂O) to the desired stock concentration (e.g., 1 M).

-

Adjust the pD of the buffer solution to the desired value using a deuterated acid (e.g., DCl) or a deuterated base (e.g., NaOD). Note that the pH meter reading in D₂O (pD) is typically corrected using the equation: pD = pH_reading + 0.4.

-

Confirm the final concentration and pD.

-

-

Sample Preparation:

-

Prepare the enzyme and substrate solutions separately, ideally in the same this compound buffer to maintain consistent pD and ionic strength.

-

The final reaction mixture for NMR analysis should contain the enzyme, substrate, and any necessary co-factors in the this compound buffer. The total volume will depend on the specific NMR tube and spectrometer requirements (typically 500-600 µL).

-

-

NMR Data Acquisition:

-

Transfer the final reaction mixture to an NMR tube.

-

Acquire a series of ¹H NMR spectra over time to monitor the conversion of the substrate to the product. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized for quantitative analysis.

-

The use of this compound will result in a "cleaner" spectrum with significantly reduced buffer signals, allowing for more accurate integration of the substrate and product peaks.

-

-

Data Analysis:

-

Process the acquired NMR spectra (e.g., Fourier transformation, phase correction, baseline correction).

-

Integrate the characteristic signals of the substrate and product in each spectrum.

-

Plot the concentration of the substrate or product as a function of time to determine the reaction rate and subsequently calculate the kinetic parameters (e.g., Kₘ and Vₘₐₓ).

-

Visualizations

Experimental Workflow for NMR-based Assay

The following diagram illustrates a typical workflow for conducting an NMR-based assay using a deuterated buffer such as this compound.

Caption: A generalized workflow for an NMR-based enzyme kinetic assay using this compound buffer.

Illustrative Signaling Pathway for Drug Discovery Research

PIPES buffer is often employed in in vitro assays for drug discovery, for instance, in studying the inhibition of a particular kinase in a signaling pathway. The following diagram represents a hypothetical signaling cascade that could be investigated using assays buffered with this compound.

Caption: A simplified, hypothetical signaling pathway that can be studied using in vitro assays.

References

An In-depth Technical Guide to Isotopic Labeling in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful technique that underpins significant advancements in proteomics, metabolomics, and drug development. By replacing atoms in a molecule with their stable, heavier isotopes (such as Deuterium, Carbon-13, or Nitrogen-15), researchers can trace, identify, and quantify molecules within complex biological systems.[1][2] The success of these experiments is critically dependent on the careful selection and preparation of biological buffers, which maintain stable pH and provide a suitable chemical environment for biomolecules.[3] This guide details the core principles, experimental protocols, and applications of isotopic labeling within the context of buffered biological systems.

Core Principles of Isotopic Labeling

Isotopic labeling involves the incorporation of stable (non-radioactive) isotopes into molecules of interest.[4] These labeled molecules are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy due to their increased mass.[1][5]

-

Stable Isotopes: The most commonly used stable isotopes in biological research are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[6][] Unlike radioactive isotopes, they do not decay, making them safe for a wide range of applications, including clinical studies.[4][8]

-

The Role of Biological Buffers: Buffers are essential for maintaining a constant pH, which is crucial for the structure and function of proteins and other biomolecules.[3][9] In labeling experiments, buffers can also serve as a source for isotopic exchange (e.g., using deuterated buffers) or as a medium for chemical labeling reactions.[3][10] However, improper buffer selection can lead to unwanted interactions with metal ions or interference with analytical techniques.

Data Presentation: Quantitative Overview

Quantitative data is essential for designing and interpreting isotopic labeling experiments. The following tables summarize key information regarding common isotopes, buffers, and labeling strategies.

Table 1: Common Stable Isotopes in Biological Research

| Isotope | Natural Abundance (%) | Common Uses & Notes |

| Deuterium (²H or D) | 0.015 | Used in NMR to reduce solvent proton signals and in MS to label molecules.[11][12] Can sometimes be exchanged with protons from aqueous buffers.[6] |

| Carbon-13 (¹³C) | 1.1 | A cornerstone for metabolic flux analysis and quantitative proteomics.[][13] Used in cell culture media (e.g., ¹³C-glucose).[14] |

| Nitrogen-15 (¹⁵N) | 0.37 | Widely used for protein labeling in NMR and MS.[][15] Often used in combination with ¹³C for dual labeling.[16] |

| Oxygen-18 (¹⁸O) | 0.20 | Primarily used in enzymatic labeling methods, such as during protease-catalyzed digestion, to introduce labels at the C-terminus of peptides.[17] |

Table 2: Common Biological Buffers and Their Properties

| Buffer | Effective pH Range | Metal Binding | Notes for Isotopic Labeling |

| Phosphate (PBS) | 5.8 - 8.0 | Strong | Commonly used for cell washing and labeling experiments.[9][13] Can be prepared in D₂O for NMR studies. |

| Tris | 7.0 - 9.0 | Moderate | Widely used in molecular biology; its primary amine can react in some chemical labeling methods.[9] Can be deuterated (TRIS-d3).[3] |

| HEPES | 6.8 - 8.2 | Negligible | A common zwitterionic buffer used in cell culture and biochemical assays.[9] |

| TEAB | ~8.5 | N/A | A volatile buffer, ideal for MS applications as it can be removed by lyophilization before analysis.[18] |

Table 3: Comparison of Key Isotopic Labeling Strategies

| Strategy | Type | Principle | Key Advantages | Key Limitations |

| Deuterated Buffers | Chemical | Exchange of labile protons on a biomolecule with deuterium from the buffer (e.g., D₂O).[3][10] | Simple, cost-effective for NMR to reduce solvent signals.[11] | Only labels exchangeable protons; potential for back-exchange.[19] |

| SILAC | Metabolic | Cells are cultured in media with "heavy" isotope-labeled amino acids (e.g., ¹³C₆-Lysine).[20][21] | High accuracy and reproducibility as labeling is incorporated biosynthetically.[22] | Limited to cell culture; can be expensive and time-consuming. |

| Reductive Dimethylation | Chemical | Peptides are labeled on primary amines (N-terminus, Lysine) using "light" (CH₂O) or "heavy" (CD₂O) formaldehyde.[18][23] | Fast, cost-effective, and applicable to any protein sample.[22] | Chemical modification could potentially affect peptide properties. |

| iTRAQ / TMT | Chemical | Peptides are labeled with isobaric tags, which have the same mass but yield different reporter ions upon fragmentation in MS/MS.[22][24] | High multiplexing capability (up to 16-plex or more). | More complex data analysis; can be expensive. |

Mandatory Visualizations

The following diagrams illustrate common workflows and pathways relevant to isotopic labeling.

Caption: General workflow for a chemical isotopic labeling experiment in quantitative proteomics.

Caption: Workflow for quantitative proteomics using reductive dimethylation.[23]

Caption: Tracking a signaling pathway via isotopic labeling of a post-translational modification.[18]

Experimental Protocols

Detailed and reproducible protocols are critical for successful labeling experiments.

Protocol 1: In-Solution Reductive Dimethylation of Peptides

This protocol is adapted for labeling peptides in a solution format, suitable for quantitative proteomics.[23]

Materials:

-

Peptide solution (e.g., 1 mg/mL in 100 mM TEAB buffer, pH 8.5)

-

"Light" formaldehyde solution (4% v/v, CH₂O)

-

"Heavy" deuterated formaldehyde solution (4% v/v, CD₂O)

-

Sodium cyanoborohydride solution (0.6 M in water, freshly prepared)

-

Ammonia solution (1% v/v) for quenching

-

Formic acid (5% v/v) for acidification

Procedure:

-

Sample Aliquoting: Aliquot equal amounts of the digested peptide samples into separate microcentrifuge tubes (one for "light" labeling, one for "heavy").

-

Labeling:

-

To the "light" sample tube, add 5 µL of 4% (v/v) formaldehyde solution.

-

To the "heavy" sample tube, add 5 µL of 4% (v/v) deuterated formaldehyde solution.

-

Vortex briefly to mix.

-

-

Reduction: Immediately add 5 µL of the freshly prepared 0.6 M sodium cyanoborohydride solution to each tube.

-

Incubation: Incubate the reaction for 1 hour at room temperature (~20°C).[23]

-

Quenching: Stop the reaction by adding 20 µL of 1% (v/v) ammonia solution to each tube. This consumes any excess formaldehyde.

-

Acidification: Acidify the samples by adding 10 µL of 5% (v/v) formic acid. This neutralizes the cyanoborohydride.

-

Pooling and Cleanup: Combine the "light" and "heavy" labeled samples in a 1:1 ratio. Proceed with sample cleanup using a C18 StageTip or similar reversed-phase solid-phase extraction method to remove buffer salts and reagents before LC-MS/MS analysis.[23]

Protocol 2: General Workflow for ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines the key steps for a steady-state metabolic labeling experiment using a ¹³C-labeled substrate.[13][25]

Materials:

-

Cultured cells (adherent or suspension)

-

Standard cell culture medium (e.g., DMEM)

-

Isotopically labeled medium: Prepare DMEM using glucose-free powder, substituting normal glucose with the desired concentration of [U-¹³C₆]-glucose (e.g., 25 mM).

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent: 80% methanol in water, pre-chilled to -80°C

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 80% confluency at the time of harvest.

-

Adaptation (Optional but Recommended): For steady-state analysis, adapt the cells by growing them in the labeled medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[13]

-

Labeling:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with PBS.

-

Add the pre-warmed ¹³C-labeling medium.

-

-

Incubation: Incubate the cells for the desired labeling period. For steady-state, this is typically 24 hours.[13] For kinetic studies, this may involve multiple, shorter time points.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to arrest metabolism.

-

Immediately add the pre-chilled 80% methanol extraction solvent.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.[13]

-

-

Cell Harvesting: Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[13]

-

Sample Processing: Centrifuge the tubes at high speed to pellet cell debris and precipitated protein. Collect the supernatant containing the metabolites for analysis by LC-MS/MS or GC-MS.

Applications in Research and Drug Development

Isotopic labeling in well-defined buffer systems is a cornerstone of modern biomedical research.

-

Metabolic Research: By tracing the path of ¹³C or ¹⁵N from labeled nutrients like glucose or glutamine, researchers can map metabolic pathways and quantify reaction rates (fluxes).[13][26] This is invaluable for understanding how diseases like cancer alter cellular metabolism.[13]

-

Quantitative Proteomics: Techniques like SILAC and reductive dimethylation allow for the precise relative quantification of thousands of proteins between different states (e.g., healthy vs. diseased, untreated vs. drug-treated), providing insights into cellular responses and mechanisms of drug action.[20][23]

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled versions of a drug candidate are used as internal standards for quantitative MS assays.[27] They are also essential in "ADME" (Absorption, Distribution, Metabolism, and Excretion) studies to track the fate of a drug and its metabolites in the body.[5][6]

-

Structural Biology: Deuteration of proteins and the use of deuterated buffers are critical for reducing signal complexity and line broadening in NMR spectroscopy, enabling the structural analysis of larger proteins and protein complexes.[10][12][28]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. evs.institute [evs.institute]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. metsol.com [metsol.com]

- 9. dalochem.com [dalochem.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 15. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 27. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

PIPES-d18: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 (PIPES-d18), a deuterated analog of the widely used PIPES buffer. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Physical and Chemical Properties

This compound is a synthetic, deuterated form of PIPES, where all 18 non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a significant mass shift, making it an ideal internal standard for quantitative mass spectrometry assays. Its physical and chemical properties are largely similar to its non-deuterated counterpart, with key differences arising from the increased mass.

Below is a summary of the key physical and chemical characteristics of this compound:

| Property | Value | Reference |

| Synonyms | Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 | |

| Molecular Formula | C₈D₁₈N₂O₆S₂ | [1] |

| Molecular Weight | 320.48 g/mol | [1] |

| Exact Mass | 320.17400 | N/A |

| Form | Solid | |

| Melting Point | >300 °C | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% (CP) | |

| Mass Shift (M+18) | M+18 compared to non-deuterated PIPES |

Solubility Profile

Experimental Protocols

The primary applications of this compound are as an internal standard in mass spectrometry-based quantification and in NMR studies where a deuterated buffer is required to minimize solvent signals.

Preparation of a this compound Stock Solution for Mass Spectrometry

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound, which can be further diluted for use as an internal standard.

Materials:

-

This compound solid

-

High-purity water (e.g., Milli-Q or equivalent)

-

1 M Sodium Hydroxide (NaOH) or Deuterium Chloride (DCl) in D₂O for pH adjustment

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh the desired amount of this compound solid.

-

Transfer the solid to a volumetric flask.

-

Add a portion of high-purity water to the flask, approximately 50-70% of the final volume.

-

While stirring, slowly add 1 M NaOH dropwise to the suspension. Continue adding NaOH until the this compound is fully dissolved.

-

Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level.

-

Once the solid is completely dissolved and the pH is stable, add high-purity water to the final volume mark on the volumetric flask.

-

Mix the solution thoroughly.

-

Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

General Workflow for Using this compound as an Internal Standard in LC-MS/MS

The following workflow illustrates the typical use of this compound as an internal standard for the quantification of non-deuterated PIPES or other analytes in a biological matrix.

Caption: Workflow for analyte quantification using this compound as an internal standard.

Signaling Pathways and Logical Relationships

This compound does not directly participate in biological signaling pathways. Its utility lies in its application as a tool for accurate and precise measurement in analytical chemistry. The logical relationship for its use is based on the principle of isotope dilution mass spectrometry, where a known quantity of the isotopically labeled standard is added to a sample. The labeled standard behaves chemically and physically identically to the endogenous analyte throughout the sample preparation and analysis process. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample handling, instrument response, or matrix effects can be effectively normalized, leading to highly accurate quantification.

The following diagram illustrates the logical framework for using a deuterated internal standard to overcome common analytical challenges.

Caption: How this compound overcomes analytical challenges for accurate quantification.

Conclusion

This compound is a valuable tool for researchers requiring high accuracy and precision in the quantification of PIPES or other analytes in complex matrices. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, make it an essential component in modern analytical workflows, particularly in the fields of drug development, metabolomics, and clinical chemistry. This guide provides the foundational information necessary for the effective implementation of this compound in a research setting.

References

An In-Depth Technical Guide to the Safety and Handling of PIPES-d18 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) powder. This deuterated version of the widely used PIPES buffer is an essential tool in many biochemical and analytical applications. Adherence to the guidelines outlined in this document is crucial for ensuring laboratory safety and the integrity of experimental results.

Chemical and Physical Properties

This compound is the deuterated analog of PIPES, a zwitterionic biological buffer belonging to the "Good's buffers" group. Its deuteration makes it particularly useful in applications such as NMR spectroscopy where reducing proton signals from the buffer is advantageous.[1] The physicochemical properties of this compound are nearly identical to those of its non-deuterated counterpart.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonym(s) | Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18 | [2] |

| Molecular Formula | C₈D₁₈N₂O₆S₂ | [2] |

| Molecular Weight | 320.48 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | >300 °C | [2][3] |

| pKa at 25°C | 6.76 | [4] |

| Effective Buffering pH Range | 6.1 – 7.5 | [4][5] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥98% | [2] |

Table 2: pKa of PIPES as a Function of Temperature

The pKa of PIPES buffer is sensitive to temperature, which is a critical consideration for experiments conducted at temperatures other than ambient.[6][7] The temperature coefficient (ΔpKa/°C) for PIPES is approximately -0.0085.[7]

| Temperature (°C) | pKa | Effective pH Buffering Range |

| 4 | 6.94 | 5.94 - 7.94 |

| 20 | 6.80 | 5.80 - 7.80 |

| 25 | 6.76 | 6.10 - 7.50 |

| 37 | 6.66 | 5.66 - 7.66 |

Table 3: Solubility of PIPES Free Acid

The free acid form of PIPES exhibits poor solubility in water.[4][8] Dissolution is typically achieved by titrating with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more soluble salt.[8]

| Solvent | Solubility | Notes | Reference(s) |

| Water | Poorly soluble (~1 g/L at 100°C) | The free acid form is not readily soluble in water due to internal hydrogen bonding and hydrophobic interactions. | [3][9] |

| Aqueous NaOH | Soluble | Addition of a base like NaOH is required to deprotonate the sulfonic acid groups, converting it to its more soluble salt form. | [8][9] |

| Organic Solvents | Generally insoluble | Good's buffers, including PIPES, have minimal solubility in most organic solvents. | [4] |

Safety and Handling

While PIPES is generally considered non-toxic to cell lines, proper safety precautions should always be observed when handling the powder form to avoid irritation and other potential health effects.[5][6]

Hazard Identification and Personal Protective Equipment (PPE)

This compound powder may cause irritation to the eyes, skin, and respiratory tract.[6] Although the chemical, physical, and toxicological properties have not been exhaustively investigated, it is prudent to handle it with care.[6]

Table 4: Recommended Personal Protective Equipment (PPE) for Handling this compound Powder

| Protection Type | Recommendation | Reference(s) |

| Eye Protection | Safety glasses with side-shields or goggles. | [2] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | [2] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is recommended when handling the powder, especially if there is a risk of aerosolization. | [2] |

| Skin and Body Protection | Laboratory coat. |

Storage and Stability

Proper storage of this compound powder and its solutions is essential to maintain its chemical integrity and buffering capacity.

Powder:

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Keep away from strong oxidizing agents.

-

Unopened PIPES powder can be stored at room temperature and protected from light for 1-3 years.

Solutions:

-

PIPES buffer solutions should be stored at 4°C in a tightly sealed, non-metallic container and protected from light.

-

For long-term storage, aliquots can be frozen at -20°C.[4]

-

Avoid using metal containers for storage to prevent potential leaching of metal ions.[2]

-

A prepared PIPES buffer solution is stable for several weeks when stored at 4°C.

Stability and Degradation:

-

PIPES is chemically stable under normal conditions.

-

High temperatures, such as those used in autoclaving, can cause decomposition of the piperazine ring, leading to a loss of buffering capacity. Therefore, autoclaving PIPES solutions is not recommended.

-

Prolonged exposure to strong light may accelerate oxidation.[2]

-

Degradation under extreme pH (<2 or >12) or high temperatures (>100°C) can lead to the formation of piperazine derivatives, sulfonic acid, and other by-products.

Experimental Protocols

The following are detailed methodologies for the preparation and use of PIPES buffer in common laboratory applications. These protocols are directly applicable to this compound.

Preparation of a 0.5 M PIPES Stock Solution (pH 7.0)

Materials:

-

This compound powder (MW: 320.48 g/mol )

-

High-purity, deionized water

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weighing: Accurately weigh 160.24 g of this compound powder for a 1 L solution.

-

Initial Dissolution: Add the powder to a beaker containing approximately 800 mL of deionized water. The free acid is poorly soluble.

-

Solubilization and pH Adjustment: While stirring, slowly add 10 M NaOH or KOH to the suspension. Monitor the pH continuously with a calibrated pH meter. Continue adding the base until the powder is completely dissolved and the pH of the solution reaches 7.0.

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the final volume to 1 L with deionized water.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter.

-

Storage: Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.[4]

Use of PIPES Buffer in Mammalian Cell Culture

PIPES is often used as a buffering agent in cell culture media due to its pKa being near physiological pH and its non-toxicity to many cell lines.[5]

Procedure:

-

Determine Final Concentration: Decide on the final desired concentration of this compound in your cell culture medium (typically 10-25 mM).

-

Aseptic Addition: Under sterile conditions in a laminar flow hood, add the calculated volume of the sterile 0.5 M this compound stock solution to the cell culture medium.

-

Mixing: Gently mix the medium to ensure the buffer is evenly distributed.

-

pH Verification (Optional but Recommended): Check the pH of the final medium and adjust if necessary under sterile conditions.

-

Use: The medium is now ready for use in your cell culture experiments.

Use of PIPES Buffer in Enzyme Kinetics Assays

PIPES is an excellent choice for many enzyme assays due to its low tendency to bind to metal ions, which can be crucial for the activity of metalloenzymes.[3]

Procedure:

-

Prepare Assay Buffer: Dilute the 0.5 M this compound stock solution to the desired final concentration (e.g., 50 mM) with high-purity water. Adjust the pH to the optimal value for the enzyme at the experimental temperature.

-

Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the prepared PIPES assay buffer. Keep all solutions on ice.

-

Reaction Setup: In a cuvette or microplate well, combine the assay buffer, substrate solution, and any cofactors.

-

Initiate Reaction: Start the reaction by adding the enzyme solution. Mix gently but thoroughly.

-

Data Acquisition: Immediately begin monitoring the reaction using a spectrophotometer or other appropriate instrument to measure the change in absorbance or fluorescence over time.

-

Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve.

Visualizations

The following diagrams illustrate common laboratory workflows where this compound powder would be handled and used.

References

- 1. path.web.ua.pt [path.web.ua.pt]

- 2. chembk.com [chembk.com]

- 3. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 4. interchim.fr [interchim.fr]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. rpicorp.com [rpicorp.com]

- 7. toku-e.com [toku-e.com]

- 8. Good's buffers - Wikipedia [en.wikipedia.org]

- 9. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PIPES-d18 in Protein NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of deuterated piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES-d18) as a buffering agent in protein Nuclear Magnetic Resonance (NMR) spectroscopy. The use of a deuterated buffer is critical for minimizing interfering signals from buffer protons in ¹H NMR spectra, thereby enhancing the quality of data obtained for protein structure, dynamics, and interaction studies.[1]

Introduction to this compound in Protein NMR

PIPES is a zwitterionic buffer effective in a pH range of 6.1 to 7.5, making it suitable for many biological studies.[1] Its deuterated form, this compound, is particularly advantageous for ¹H NMR spectroscopy as it eliminates the large proton signals from the buffer, which can obscure the signals from the protein of interest.[2][3] This is especially crucial for studying proteins at low concentrations or for analyzing complex spectra. The use of deuterated buffers, like this compound, prepared in deuterium oxide (D₂O), significantly improves spectral quality and allows for clearer observation of protein resonances.[2][3]

Key Quantitative Data and Buffer Properties

A summary of the essential quantitative parameters for the use of this compound in protein NMR is provided in the table below.

| Parameter | Recommended Value/Range | Notes |

| This compound Concentration | 20-50 mM | A concentration of 20 mM is often ideal, though the range can be adjusted based on protein stability and solubility.[4] |

| Protein Concentration | 0.1 - 3 mM | Higher concentrations generally yield better signal-to-noise; however, aggregation can be an issue.[5] For interaction studies, concentrations around 0.1 mM may be sufficient.[6] |

| pD Range | 6.1 - 7.5 | Corresponds to the effective buffering range of PIPES. |

| pH Meter Reading Correction | pD = pHreading + 0.4 | This correction should be applied when using a standard pH meter calibrated with H₂O-based buffers. |

| Sample Volume | 300 - 600 µL | Standard volume for most NMR tubes.[5] |

| Ionic Strength | 0 - 150 mM NaCl or KCl | Salt can improve protein solubility, but high concentrations (>100-200 mM) may not be ideal for cryogenic probes.[7] |

| Additives | As required | Reducing agents (e.g., DTT, TCEP), protease inhibitors, and internal standards (e.g., DSS, TSP) may be included. |

Experimental Protocol

This protocol outlines the steps for preparing a protein sample for NMR spectroscopy using this compound buffer.

Materials

-

This compound (piperazine-N,N′-bis(2-ethanesulfonic acid-d18))

-

Deuterium oxide (D₂O, 99.9%)

-

Deuterated sodium hydroxide (NaOD) and deuterium chloride (DCl) for pD adjustment

-

Protein of interest (isotopically labeled, e.g., ¹⁵N, ¹³C, ²H, if necessary)

-

High-quality NMR tubes

-

Standard laboratory equipment (pH meter, vortexer, centrifuge)

Buffer Preparation

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound powder in D₂O to achieve the desired stock concentration (e.g., 200 mM).

-

Adjust the pD: Use a calibrated pH meter to monitor the pD of the buffer solution. Add small aliquots of DCl or NaOD in D₂O to reach the target pH reading. Remember to apply the correction factor (pD = pHreading + 0.4) to determine the final pD. Regular calibration of the pH meter is crucial for accuracy.[8]

-

Add other components: If required, add salt (e.g., NaCl or KCl) and other additives like reducing agents from stock solutions also prepared in D₂O.

-

Final Volume Adjustment: Bring the buffer to the final desired volume with D₂O.

Protein Sample Preparation

-

Buffer Exchange: Exchange the protein into the prepared this compound buffer. This can be achieved through dialysis, size-exclusion chromatography, or repeated concentration and dilution using a centrifugal filter device.

-

Concentrate the Protein: Concentrate the protein to the desired final concentration (typically 0.1 - 3 mM) using an appropriate method that minimizes protein aggregation and loss.[5]

-

Final pD Check: After the final concentration step, it is advisable to check the pD of the sample and adjust if necessary.

-

Transfer to NMR Tube: Transfer the final protein sample (typically 300-600 µL) into a clean, high-quality NMR tube.[5]

-

Add Internal Standard: Add an internal chemical shift reference, such as DSS or TSP, to a final concentration of around 10 µM.[7]

-

Sample Storage: If not used immediately, store the sample appropriately (e.g., at 4°C or frozen at -80°C) to maintain its stability.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in preparing a protein sample for NMR using this compound buffer.

References

- 1. benchchem.com [benchchem.com]

- 2. Important to use deuterated buffers in small molecule NMR - Michael's Bioinformatics Blog [michaelchimenti.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Sample Requirements - University of Birmingham [birmingham.ac.uk]

- 5. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 6. nmr-bio.com [nmr-bio.com]

- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 8. drawellanalytical.com [drawellanalytical.com]

Preparing a PIPES-d18 buffer solution for mass spectrometry

Application Note & Protocol

Topic: Preparation and Use of a PIPES-d18 Buffer Solution for Mass Spectrometry Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffering agent widely used in biochemistry and cell culture due to its pKa of 6.76 (at 25°C), which is effective in the physiological pH range of 6.1 to 7.5.[1][2] Its negligible capacity to bind most divalent metal ions makes it a preferred buffer in many enzymatic and protein-based assays.[1][3][4]

This document details the preparation and application of this compound, a deuterated isotopologue of PIPES. In this compound, the 18 non-exchangeable hydrogen atoms on the carbon backbone are replaced with deuterium. While non-volatile buffers like PIPES are generally considered incompatible with direct electrospray ionization mass spectrometry (ESI-MS) due to potential instrument contamination[5][6], deuterated versions can serve specialized roles. These include acting as internal standards for the quantification of PIPES itself or for use in specific upstream biochemical assays, such as protein crystallization or enzyme kinetics, that are subsequently analyzed by MS following a mandatory desalting step.

Physicochemical Properties

The quantitative data for standard PIPES and its deuterated analogue, this compound, are summarized below. The properties for this compound are theoretical and based on the full deuteration of the non-exchangeable hydrogen atoms.

Table 1: Comparison of Physicochemical Properties of PIPES and this compound

| Parameter | PIPES (Light) | This compound (Heavy, Theoretical) | Reference / Note |

| Full Chemical Name | piperazine-N,N′-bis(2-ethanesulfonic acid) | piperazine-N,N′-bis(2-ethanesulfonic acid-d9) | [1] |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | C₈D₁₈N₂O₆S₂ | [7][8][9] |

| Average Molecular Weight | 302.37 g/mol | 320.48 g/mol | Calculated based on D = 2.014 u |

| CAS Number | 5625-37-6 | Not available | [7][8] |

| pKa (at 25°C) | 6.76 | ~6.76 | [1][10] Isotope effects on pKa are typically minimal. |

| Effective pH Range | 6.1 – 7.5 | 6.1 – 7.5 | [1][2] |

| Solubility (Free Acid) | Low in water; soluble in NaOH solutions | Presumed similar to light PIPES | [11][12][13] |

Experimental Protocol: Preparation of 0.5 M this compound Stock Solution

This protocol describes the preparation of 100 mL of a 0.5 M this compound stock solution with a target pH of 6.8.

Materials and Reagents:

-

This compound (free acid), MW: 320.48 g/mol

-

High-purity (e.g., 18.2 MΩ·cm) or MS-grade water

-

Sodium Hydroxide (NaOH) solution, 5 M (or NaOD for deuterium preservation)

-

Calibrated pH meter with a suitable electrode

-

100 mL volumetric flask

-

150 mL beaker

-

Magnetic stirrer and stir bar

-

0.22 µm sterile filter unit (optional)

Procedure:

-

Weighing: Accurately weigh 16.024 g of this compound (free acid) and transfer it to the 150 mL beaker.

-

Initial Slurry: Add approximately 70 mL of high-purity water to the beaker. The this compound free acid will not fully dissolve at this stage, forming a white slurry.[11][14]

-

Dissolution & pH Adjustment:

-

Place the beaker on the magnetic stirrer and begin gentle stirring.

-

Immerse the calibrated pH electrode into the slurry.

-

Slowly add the 5 M NaOH solution dropwise. Monitor the pH continuously.

-

As the base is added, the this compound will deprotonate and begin to dissolve.[15]

-

Continue adding NaOH until the target pH of 6.8 is reached and all the solid has dissolved. Be patient, as dissolution can be slow.

-

-

Final Volume: Carefully transfer the clear buffer solution into the 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask to ensure a complete transfer.

-

Volume Adjustment: Add high-purity water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Sterilization and Storage (Optional): For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container. Store the buffer at 4°C.[16]

Visualization of Workflow

The following diagrams illustrate the preparation protocol and the logical workflow for using a non-volatile buffer like this compound in a mass spectrometry experiment.

Caption: Workflow for preparing the this compound buffer solution.

References

- 1. PIPES - Wikipedia [en.wikipedia.org]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. GOODâs BuffersââPIPES and HEPES [yacooscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. southalabama.edu [southalabama.edu]

- 7. PIPES | 5625-37-6 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. PIPES buffer [himedialabs.com]

- 10. You are being redirected... [bio-world.com]

- 11. What is Pipes buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 13. PIPES, 98% | Fisher Scientific [fishersci.ca]

- 14. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 15. benchchem.com [benchchem.com]

- 16. goldbio.com [goldbio.com]

Application Notes and Protocols for PIPES-d18 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer widely used in biochemical and cell biology research. As one of the "Good's" buffers, PIPES is valued for its pKa of approximately 6.76 at 25°C, which falls within the physiological pH range, making it an effective buffer for numerous cell culture applications.[1] Its utility is further enhanced by its minimal interaction with divalent metal ions.[1] PIPES is generally considered non-toxic to cultured cell lines and is impermeable to cell membranes.[2]

PIPES-d18 is the deuterated analog of PIPES, where the hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While specific protocols for the use of this compound in cell culture are not widely documented, its primary applications in biological research are anticipated to be as an internal standard for mass spectrometry-based assays or in studies investigating the kinetic isotope effect (KIE). The replacement of hydrogen with the heavier deuterium isotope can slow down chemical reactions, a phenomenon that can be exploited to study reaction mechanisms or to enhance the metabolic stability of compounds.[3][4]

When considering the use of this compound in cell culture, it is crucial to account for the potential biological effects of deuterium itself. Studies have shown that high concentrations of deuterium can impact cellular processes, leading to a decrease in cell proliferation rates and alterations in metabolic activity.[5][6] Therefore, the optimal concentration of this compound must be empirically determined for each cell type and experimental context.

Data Presentation

The key chemical and physical properties of PIPES are summarized in the table below. These properties are expected to be very similar for this compound, with the primary difference being the molecular weight.

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value | References |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [1] |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | [7] |

| Molecular Weight | ~302.37 g/mol | [7] |

| pKa at 25°C | 6.76 | [1][7][8] |

| Effective Buffering pH Range | 6.1 – 7.5 | [1][8][9] |

| Solubility in Water | Poorly soluble as a free acid | [1] |

| Suitability for Cell Culture | Yes, generally considered non-toxic | [2] |

Table 2: Recommended Starting Concentrations for PIPES Buffer in Cell Culture Media

Since specific data for this compound is unavailable, the following recommendations are based on commonly used concentrations for standard PIPES. The optimal concentration for this compound should be validated experimentally.

| Application | Recommended Starting Concentration | Notes |

| General Cell Culture | 10 mM | A common starting point for providing additional buffering capacity to cell culture media.[1] |

| Viral Production / High-Density Cultures | 10 - 25 mM | Higher concentrations may be needed to maintain pH stability in metabolically active, high-density cultures. |

| Short-term Cellular Assays (e.g., Histamine Release) | ~10 mM | Used in buffers for cellular assays to maintain physiological pH.[10] |

| Transformation Buffer (for bacteria) | 10 mM | A key component in certain bacterial transformation buffers.[11][12] |

Experimental Protocols

Protocol 1: Preparation of a 0.5 M Sterile this compound Stock Solution

This protocol outlines the steps to prepare 100 mL of a 0.5 M this compound stock solution. Adjust the mass of the this compound powder based on its specific molecular weight.

Materials:

-

This compound (free acid) powder

-

High-purity, sterile water

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Sterile beakers and magnetic stir bar

-

Calibrated pH meter

-

Sterile 100 mL graduated cylinder

-

Sterile 0.22 µm filter and syringe

-

Sterile storage bottles

Procedure:

-

Weigh this compound Powder: Accurately weigh the amount of this compound free acid powder required for 100 mL of a 0.5 M solution. (Mass = 0.5 mol/L * 0.1 L * Molecular Weight of this compound g/mol ).

-

Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of sterile, high-purity water.[1]

-

Solubilization and pH Adjustment: Place the beaker on a magnetic stirrer. PIPES free acid is poorly soluble in water. Slowly add the 10 M NaOH or KOH solution dropwise while monitoring the pH.[1] Continue adding the base until the this compound powder is completely dissolved and the pH of the solution reaches the desired value (e.g., 6.7-7.0).[1][11]

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 100 mL sterile graduated cylinder. Add sterile water to bring the final volume to 100 mL.[1]

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Storage: Store the sterile 0.5 M this compound stock solution at -20°C for long-term storage. For frequent use, smaller aliquots can be stored at 4°C for several weeks.[1]

Protocol 2: General Workflow for Determining Optimal this compound Concentration

It is essential to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental conditions.

Materials:

-

Your cell line of interest

-

Standard cell culture medium

-

Sterile 0.5 M this compound stock solution (from Protocol 1)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, MTS, or Trypan Blue)

Procedure:

-

Prepare Media Series: Create a series of your standard cell culture medium supplemented with a range of this compound concentrations (e.g., 0, 5, 10, 15, 20, 25 mM). To do this, add the appropriate volume of the 0.5 M sterile stock solution to your medium under aseptic conditions.

-

Cell Seeding: Seed your cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

Treatment: Replace the standard growth medium with the prepared media containing the different this compound concentrations. Include a control group with no added this compound.[13]

-

Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, 72 hours).[13]

-

Viability Assay: At each desired time point, perform a cell viability assay according to the manufacturer's instructions.[13]

-

Data Analysis: Analyze the cell viability data to identify the highest concentration of this compound that does not negatively impact cell health or proliferation. This concentration can be considered the optimal working concentration for your subsequent experiments.

Visualizations

Caption: A general experimental workflow for determining the optimal working concentration of this compound for a specific cell line.

Caption: Conceptual diagram illustrating the kinetic isotope effect, where replacing hydrogen (H) with deuterium (D) in a substrate can slow the rate of an enzyme-catalyzed reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Deuterium induces a distinctive Escherichia coli proteome that correlates with the reduction in growth rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. Emerging Role of Deuterium/Protium Disbalance in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. You are being redirected... [bio-world.com]

- 8. PIPES - Wikipedia [en.wikipedia.org]

- 9. glycomatrix.com [glycomatrix.com]

- 10. reflab.dk [reflab.dk]

- 11. ProtocolsChemCompCellsInoue < Lab < TWiki [barricklab.org]

- 12. untergasser.de [untergasser.de]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for PIPES-d18 as a Buffer in Enzyme Kinetics Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to PIPES-d18 in Enzymatic Assays

PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's buffers," widely used in biochemical and molecular biology research.[1] With a pKa of approximately 6.8 at 25°C, PIPES is an excellent buffer for maintaining a stable pH in the physiological range of 6.1 to 7.5.[1][2] Its utility in enzyme kinetics assays is well-established due to several key properties:

-

Low Metal Ion Binding: PIPES has a negligible tendency to form complexes with most metal ions, which is a significant advantage when studying metalloenzymes or reactions where metal ion concentration is a critical variable.[1][2]

-

Low UV Absorbance: It does not absorb significantly in the UV/Visible range, which prevents interference in common spectrophotometric assays used to monitor enzyme activity.[1]

-

Chemical Stability: PIPES is chemically stable under typical experimental conditions and its pH is not highly sensitive to temperature fluctuations, ensuring the reliability and reproducibility of kinetic data.[1]

This compound is the deuterated form of PIPES, where the 18 exchangeable protons on the piperazine rings and ethane sulfonic acid groups are replaced with deuterium. The primary application of this compound in enzyme kinetics is to investigate the kinetic isotope effect (KIE) . The KIE is a change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[3] By comparing the enzyme kinetics in a protiated (standard) PIPES buffer versus a deuterated this compound buffer, researchers can gain insights into the reaction mechanism, particularly whether a proton transfer step is involved in the rate-determining step of the enzymatic reaction.

Data Presentation: Physicochemical Properties of PIPES and Comparison with Other Buffers

The selection of a buffer is a critical step in designing a robust enzyme kinetics assay. The following tables summarize the key properties of PIPES buffer and provide a comparison with other commonly used biological buffers.

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value | Reference |

| Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | [1] |

| pKa at 25°C | ~6.8 | [1][2] |

| Effective pH Range | 6.1 - 7.5 | [1][2] |

| Molecular Weight | 302.37 g/mol | [1] |

| Metal Ion Binding | Low | [1][2] |

| UV Absorbance (260-280 nm) | Negligible | [1] |

Table 2: Comparison of Common Biological Buffers

| Buffer | pKa at 25°C | Effective pH Range | Key Advantages | Key Disadvantages |

| PIPES | 6.8 | 6.1 - 7.5 | Low metal binding, stable, low UV absorbance.[1][2] | Low solubility of the free acid form. |

| HEPES | 7.5 | 6.8 - 8.2 | Good for physiological pH, relatively stable. | Can produce free radicals under certain conditions. |

| Tris | 8.1 | 7.5 - 9.0 | Inexpensive, widely used. | pH is highly temperature-dependent, can interact with some enzymes and electrodes. |

| MES | 6.1 | 5.5 - 6.7 | Useful for more acidic conditions, low metal binding. |

Mandatory Visualization

Caption: General workflow for conducting an enzyme kinetics assay.

Experimental Protocols

Protocol 1: Preparation of 1 M PIPES Stock Solution (pH 6.8)

Materials:

-

PIPES free acid (MW: 302.37 g/mol )

-

Potassium hydroxide (KOH) pellets

-

Deionized water

-

Calibrated pH meter

-

Stir plate and stir bar

-

1 L volumetric flask

-

0.22 µm filter sterilization unit

Procedure:

-

Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

-

While stirring, slowly add KOH pellets to the suspension. The free acid form of PIPES is not very soluble in water, and the addition of a base is required for it to dissolve.[1]

-

Continuously monitor the pH of the solution using a calibrated pH meter.

-

Continue adding KOH until the PIPES is fully dissolved and the pH of the solution is approximately 6.8.[1]

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

Sterilize the buffer by filtering it through a 0.22 µm filter.[1]

-

Store the stock solution at 4°C.

Note: For preparing a this compound stock solution, the same procedure would be followed using this compound and a deuterated base like KOD in D₂O to maintain the isotopic purity.

Protocol 2: General Procedure for a Continuous Spectrophotometric Enzyme Assay

This protocol provides a general framework. The specific concentrations of the enzyme, substrate, and any cofactors, as well as the assay wavelength, will need to be optimized for the specific enzyme being studied.[1]

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

PIPES buffer (e.g., 50 mM, pH 6.8)

-

Cofactors or metal ions (if required)

-

UV/Vis spectrophotometer with temperature control

-

Cuvettes (quartz or appropriate for the wavelength)

-

Micropipettes

Procedure:

-

Prepare the Assay Buffer: Dilute the 1 M PIPES stock solution to the desired final concentration (e.g., 50 mM) with deionized water. Adjust the pH to the optimal value for the enzyme if it differs from the stock solution.[1]

-

Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer. Keep all solutions on ice.[1]

-

Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for monitoring product formation or substrate depletion. Equilibrate the spectrophotometer to the desired assay temperature.

-

Assay Mixture Preparation: In a cuvette, combine the assay buffer, substrate, and any cofactors. The final volume should be pre-determined (e.g., 1 mL). Allow the mixture to equilibrate to the assay temperature inside the spectrophotometer.

-

Reaction Initiation: Initiate the reaction by adding a small, predetermined amount of the enzyme to the cuvette. Quickly mix the contents by gently pipetting up and down or by inverting the cuvette (if sealed).

-

Data Acquisition: Immediately start recording the absorbance at regular time intervals for a set duration. The initial, linear phase of the reaction is of primary interest for determining the initial velocity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance versus time plot, using the Beer-Lambert law (A = εcl).

Protocol 3: Investigating the Kinetic Isotope Effect using this compound

This protocol outlines a comparative experiment to determine if there is a kinetic isotope effect when using a deuterated buffer.

Objective: To compare the kinetic parameters (Km and Vmax) of an enzyme in standard (protiated) PIPES buffer and deuterated this compound buffer.

Materials:

-

Enzyme of interest

-

Substrate

-

PIPES buffer (50 mM, pH 6.8) prepared in H₂O

-

This compound buffer (50 mM, pD 6.8) prepared in D₂O

-

Other reagents as required for the specific enzyme assay